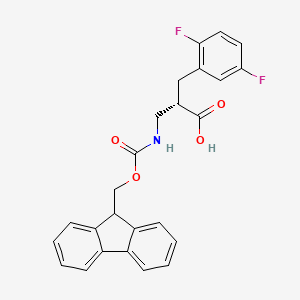

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid

Description

This compound is an Fmoc-protected amino acid derivative featuring a 2,5-difluorobenzyl substituent on the β-carbon of its propanoic acid backbone. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine treatment.

Properties

Molecular Formula |

C25H21F2NO4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-2-[(2,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-17-9-10-23(27)15(12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |

InChI Key |

SREGTSZRMASHHB-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=CC(=C4)F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=CC(=C4)F)F)C(=O)O |

Origin of Product |

United States |

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a difluorobenzyl moiety. This compound is part of a broader class of fluorenone derivatives, which have shown significant biological activity across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is C₁₉H₁₉F₂N₃O₄ with a molecular weight of approximately 391.47 g/mol. The structural features include:

- Fluorenyl Group : Provides hydrophobic interactions that can enhance biological activity.

- Methoxycarbonyl Group : Serves as a protecting group in peptide synthesis, facilitating selective reactions.

- Difluorobenzyl Moiety : Imparts unique electronic properties that may influence binding affinity to biological targets.

The mechanism by which (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The fluorenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The difluorobenzyl component may enhance binding affinity due to its electron-withdrawing properties.

Biological Activity

Research has indicated that compounds with similar structures exhibit diverse biological activities:

-

Antimicrobial Activity :

- Studies on fluorenone derivatives have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine has been shown to enhance antimicrobial efficacy due to increased cell membrane permeability .

-

Antitumor Activity :

- Fluorenone derivatives have been linked to antiproliferative effects in cancer cells. For instance, modifications in the alkyl side chains have been correlated with improved activity against type I topoisomerase inhibitors . The introduction of the difluorobenzyl moiety could potentially enhance these effects through improved interactions with cancer cell receptors.

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Physicochemical and Functional Differences

- Fluorine Position : The 2,5-difluorobenzyl group in the target compound provides balanced steric and electronic effects compared to para-fluorinated (e.g., ) or tetrafluorinated (e.g., ) analogs. Ortho-substitution may hinder rotational freedom in peptide chains.

- Chirality : The R-configuration in demonstrates how stereochemistry alters molecular recognition, critical in drug design.

- Methyl vs. Halogen : Methyl groups (e.g., o-tolyl in ) reduce polarity, while halogens (F, Cl) enhance electronegativity and bioavailability.

Research and Application Insights

- Peptide Synthesis : The Fmoc group’s stability makes these compounds valuable in solid-phase peptide synthesis. Fluorinated variants like the target compound may improve peptide stability against enzymatic degradation .

- Biological Activity: While direct activity data are scarce, fluorinated benzyl groups are known to enhance blood-brain barrier permeability in CNS-targeting peptides .

- Material Science : Heterocyclic analogs (e.g., indole in ) could be used in designing fluorescent probes or biomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.